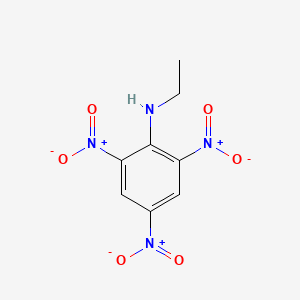

N-Ethyl-2,4,6-trinitroaniline

Description

Contextual Significance of Nitroaromatic Compounds in Fundamental and Applied Chemistry

Nitroaromatic compounds, as a class, are of paramount importance in the landscape of modern chemistry. The presence of the nitro group (-NO₂) profoundly influences the electronic nature of the aromatic ring, making these compounds highly reactive and versatile. scispace.com This reactivity is the cornerstone of their widespread application.

In the realm of applied chemistry, nitroaromatics are perhaps most famously known for their use as energetic materials. The high nitrogen and oxygen content, coupled with the thermodynamic stability of the resulting dinitrogen gas upon decomposition, makes compounds like trinitrotoluene (TNT) and cyclotrimethylenetrinitramine (RDX) powerful explosives. nist.gov Beyond explosives, nitroaromatics are crucial intermediates in the synthesis of a vast array of industrial products. They serve as precursors for dyes, polymers, and pesticides. nist.gov Furthermore, the pharmaceutical industry utilizes nitroaromatic compounds in the synthesis of various drugs. For instance, p-nitrophenol is a key starting material for the production of paracetamol, and chloronitrobenzenes are used in the synthesis of the analgesic anpirtoline. nist.govoup.com

From a fundamental chemistry perspective, the strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds excellent substrates for studying nucleophilic aromatic substitution reactions. The electron-deficient aromatic ring is readily attacked by nucleophiles, providing a platform for investigating reaction mechanisms and the effects of substituents on reactivity. The study of their synthesis, primarily through nitration reactions, is a core topic in organic chemistry. oup.com

Academic Relevance of N-Ethyl-2,4,6-trinitroaniline as a Model System and Advanced Material Component

This compound has emerged as a particularly relevant molecule for academic research due to its specific structural features. It serves as an excellent model system for investigating intramolecular interactions and the influence of substituent effects on molecular properties.

Scientific studies have utilized this compound and its N-alkyl analogues in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the intricate electronic and steric effects of nitro groups. scispace.comscispace.com The chemical shifts of the protons in the ethyl group are sensitive to the number and position of the nitro groups on the benzene (B151609) ring, providing valuable data for understanding how these powerful electron-withdrawing groups modulate the electronic environment of neighboring functional groups. scispace.com This research contributes to a deeper understanding of fundamental principles in physical organic chemistry.

Furthermore, this compound has been investigated in the context of advanced materials, particularly in the field of energetic materials and charge-transfer complexes. Research has explored the formation of charge-transfer complexes between N-alkyl-2,4,6-trinitroanilines and electron-donating molecules like pyrene. oup.com These studies are crucial for understanding the intermolecular forces that govern the assembly of molecules in the solid state, which is a key aspect in the design of new materials with specific optical or electronic properties. The synthesis of this compound is typically achieved through the reaction of 2,4,6-trinitroanisole with ethylamine (B1201723) in a methanol (B129727) solution, a reaction that proceeds readily. scispace.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₈N₄O₆ | |

| Molecular Weight | 256.17 g/mol | stenutz.eu |

| CAS Number | 7449-27-6 | stenutz.eusielc.com |

| Melting Point | 84-84.5 °C | scispace.com |

Spectroscopic Data of this compound Analogues

While specific high-resolution spectra for this compound are not detailed in the provided search results, data for its close analogues, particularly N-methylanilines with varying nitro-substitution, offer valuable insights. For instance, NMR studies on a series of N-alkylanilines have been conducted to understand substituent effects. scispace.comscispace.com The table below presents comparative data to illustrate these effects.

| Compound | NH Stretching Frequency (cm⁻¹) (in nitrobenzene) | Reference |

| N-Methyl-2,4,6-trinitroaniline | 3332 ± 2 | scispace.com |

| N,3-Dimethyl-2,4,6-trinitroaniline | 3329 ± 2 | scispace.com |

| N,3,5-Trimethyl-2,4,6-trinitroaniline | 3398 ± 2 | scispace.com |

Structure

3D Structure

Properties

CAS No. |

7449-27-6 |

|---|---|

Molecular Formula |

C8H8N4O6 |

Molecular Weight |

256.17 g/mol |

IUPAC Name |

N-ethyl-2,4,6-trinitroaniline |

InChI |

InChI=1S/C8H8N4O6/c1-2-9-8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4,9H,2H2,1H3 |

InChI Key |

JRLUWLIIVKSPPT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N Ethyl 2,4,6 Trinitroaniline

Established Synthetic Methodologies for N-Ethyl-2,4,6-trinitroaniline

The preparation of this compound can be achieved through a few primary routes, each with its own set of advantages and considerations. These established methods include nucleophilic aromatic substitution, direct nitration, and alkylation reactions.

Nucleophilic Aromatic Substitution Routes for Trinitroaniline (B13749157) Derivatives

Nucleophilic aromatic substitution (SNAr) is a common and effective method for synthesizing trinitroaniline derivatives. This approach typically involves the reaction of a highly electron-deficient aromatic ring, such as one substituted with multiple nitro groups, with a nucleophile.

In the synthesis of this compound, a common starting material is 2,4,6-trinitrochlorobenzene, also known as picryl chloride. The three nitro groups on the benzene (B151609) ring strongly activate it towards nucleophilic attack. The reaction proceeds by the addition of ethylamine (B1201723), which acts as the nucleophile, to the carbon atom bearing the chlorine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. libretexts.org Subsequently, the chloride ion is eliminated, yielding the final product, this compound. researchgate.net This reaction is a cornerstone in the synthesis of many substituted trinitroanilines and can be adapted to produce a wide array of derivatives by varying the nucleophile. researchgate.netunilag.edu.ng For instance, reacting 2,4,6-trinitrochlorobenzene with different primary amines leads to the corresponding N-substituted trinitroaniline derivatives.

The general SNAr mechanism is versatile and its principles are applied in the synthesis of various nitroaromatic compounds. The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups positioned ortho and para to the leaving group, a condition perfectly met in 2,4,6-trinitrochlorobenzene. libretexts.orgsioc-journal.cn

| Starting Material | Nucleophile | Product | Reference |

| 2,4,6-Trinitrochlorobenzene | Ethylamine | This compound | researchgate.net |

| 2,4,6-Trinitrochlorobenzene | 3,5-Dichloroaniline | N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline | |

| 2,4,6-Trinitrochlorobenzene | Ammonia | 2,4,6-Trinitroaniline (B3268610) (Picramide) | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Methylamine | N-Methyl-2,4-dinitroaniline |

Direct Nitration Approaches for N-Alkylanilines

Direct nitration of N-alkylanilines, such as N-ethylaniline, presents a more direct but challenging route to this compound. The primary challenge lies in the high reactivity of the aniline (B41778) derivative, which can lead to the formation of undesirable oxidation byproducts, often appearing as tarry materials. tiwariacademy.com The amino group is highly activating, making the aromatic ring susceptible to polysubstitution. tiwariacademy.com

To control the reaction, a mixture of concentrated nitric acid and sulfuric acid is typically used. tiwariacademy.com However, under these strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. tiwariacademy.com This can lead to a mixture of isomers. For instance, the nitration of N-methylaniline can yield m-nitro N-methylaniline, while N-ethylaniline under similar conditions can produce p-nitro N-ethylaniline. researchgate.net

Further nitration of N-ethyl-2,4-dinitroaniline to N-ethyl-N,2,4,6-tetranitroaniline (a related but different compound) can be achieved using fuming nitric acid. thieme-connect.de This highlights that achieving the desired degree of nitration without side reactions requires careful control of reaction conditions. While direct nitration can be a powerful tool, its application to N-alkylanilines for the specific synthesis of this compound is complex due to issues of regioselectivity and over-oxidation. researchgate.netacs.org

Alkylation Reactions in this compound Synthesis

An alternative synthetic strategy involves the alkylation of a pre-existing trinitroaniline molecule, namely 2,4,6-trinitroaniline (picramide). wikipedia.org Picramide can be synthesized by the amination of picric acid or its derivatives. unt.edu

The N-alkylation of picramide with an ethylating agent, such as an ethyl halide, provides a direct route to this compound. researchgate.net This method has been utilized for the synthesis of various N-alkyl nitroanilines. researchgate.net For example, N-ethyl-4-nitroaniline can be synthesized by the alkylation of 4-nitroaniline (B120555) with ethyl chloride or ethyl bromide in the presence of a base. ontosight.ai The low nucleophilicity of the amine group in dinitrophenylamine, a related compound, makes its N-alkylation challenging under conventional methods, but the reaction can be facilitated using techniques like ultrasound irradiation in the presence of a base. researchgate.net

This alkylation approach is advantageous as it avoids the harsh conditions and potential side reactions associated with direct nitration of N-ethylaniline. The starting material, picramide, is readily accessible, making this a viable synthetic pathway.

Advanced Synthetic Modifications and Analogues

Building upon the foundational synthetic methods, researchers have explored the synthesis of various derivatives and the incorporation of the this compound moiety into more complex structures. These efforts are often aimed at studying structure-reactivity relationships or developing materials with specific properties.

Synthesis of Substituted this compound Derivatives for Structure-Reactivity Studies

The synthesis of substituted analogues of this compound allows for systematic investigations into how structural modifications influence the compound's chemical reactivity and physical properties. By introducing different substituents on the aromatic ring or modifying the N-alkyl group, researchers can probe the electronic and steric effects on the molecule's behavior.

For instance, a series of trinitroaniline derivatives have been synthesized to evaluate their potential as antitumor agents, demonstrating that modifications to the N-substituent can significantly impact biological activity. researchgate.net Although this research focuses on biological applications, the synthetic strategies employed are relevant to structure-reactivity studies in a broader chemical context. The synthesis of various N-alkyl-2,4,6-trinitroanilines, where the alkyl chain length is varied, has been performed to study their complex formation with other aromatic compounds like pyrene. oup.com These studies provide insight into how the alkyl group influences intermolecular interactions.

The general approach for creating these derivatives often relies on the nucleophilic aromatic substitution of a suitably substituted trinitrobenzene precursor with the desired amine. scispace.com

| Derivative Name | N-Substituent | Purpose of Synthesis | Reference |

| N-Phenyl-2,4,6-trinitroaniline | Phenyl | Antitumor activity studies | researchgate.net |

| N-(3-Nitrophenyl)-2,4,6-trinitroaniline | 3-Nitrophenyl | Antitumor activity studies | researchgate.net |

| N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline | 3,5-Difluorophenyl | Antitumor activity studies | researchgate.net |

| N-Pentyl-2,4,6-trinitroaniline | Pentyl | Study of solid complex formation | oup.com |

Incorporation of this compound Moieties into Complex Molecular Architectures

The this compound moiety can be incorporated into larger, more complex molecular architectures, such as polymers or fused-ring systems, to create materials with tailored properties. These properties are often related to the energetic nature of the trinitrophenyl group.

For example, the trinitroaniline moiety has been integrated into the design of heat-resistant energetic compounds. acs.orgresearchgate.net A practical synthesis has been reported for a series of fused-ring energetic compounds that combine 1,2,3-triazine (B1214393) N-oxide and 2,4,6-trinitroaniline moieties. acs.org This was achieved through nucleophilic substitution followed by a one-step nitration. acs.org While not specifically N-ethylated, these synthetic strategies demonstrate the feasibility of incorporating the core trinitroaniline structure into complex heterocyclic systems.

The development of energetic polymers is another area where such moieties are of interest. uni-muenchen.de Although direct incorporation of this compound into a polymer backbone is not widely reported in the provided search results, the synthesis of other energetic polymers containing nitro groups, such as glycidyl (B131873) azide (B81097) polymer (GAP) derivatives with nitramino groups, suggests that similar strategies could be envisioned for trinitroaniline-based monomers. uni-muenchen.de The general concept involves synthesizing a monomer containing the desired energetic group and then polymerizing it.

Advanced Structural Elucidation and Solid State Chemistry of N Ethyl 2,4,6 Trinitroaniline

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the principal method for the unambiguous determination of the atomic arrangement within a crystalline solid. uchicago.edu For N-Ethyl-2,4,6-trinitroaniline, such studies are crucial for understanding the interplay of steric and electronic effects imposed by the nitro and ethyl substituents on the aniline (B41778) framework.

The nitro groups themselves are often twisted out of the plane of the benzene (B151609) ring to varying degrees due to steric hindrance, particularly the ortho groups which are crowded by the N-ethylamino substituent. The conformation of the N-ethyl group relative to the aniline ring is another critical parameter. Studies on related N-alkylanilines suggest that the ethyl group's orientation is a balance between minimizing steric clash with the ortho-nitro groups and optimizing electronic interactions. scispace.com The anti-conformation about the ethyl C-C bond is often favored, leading to a more extended molecular structure. nih.gov

Table 1: Representative Bond Lengths and Angles for a Nitroaniline Derivative Data is illustrative and based on structurally similar compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| N-H | ~0.86 |

| C-N (amine) | ~1.35 |

| C-N (nitro) | ~1.47 |

| N=O | ~1.22 |

| Bond Angles (°) ** | |

| C-N-C (amine) | ~125 |

| O-N-O (nitro) | ~124 |

| Torsion Angles (°) ** | |

| C-C-N-C | Varies (anti/gauche) |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In nitroaniline derivatives, crystal packing is often dominated by hydrogen bonds and π–π stacking interactions. For N-(2-phenylethyl)nitroaniline derivatives, molecules have been observed to link into dimers through intermolecular N-H···O hydrogen bonds. nih.gov However, in this compound, the single amine proton is typically engaged in the intramolecular hydrogen bond, which may preclude the formation of such intermolecular N-H···O links.

Consequently, the crystal packing is more likely to be influenced by weaker C-H···O interactions and face-to-face π–π stacking of the electron-deficient trinitrophenyl rings. nih.gov The specific arrangement, such as a herringbone pattern, is dependent on the subtle balance of these forces to achieve maximum packing efficiency. nih.gov The lattice parameters define the unit cell, the fundamental repeating unit of the crystal. While specific data for this compound is not available, related compounds like N1-(2,4,6-trinitrophenyl)-2-pyrazolines have been crystallized and studied, often belonging to monoclinic or orthorhombic crystal systems. uned.es

Table 2: Illustrative Crystal Data and Lattice Parameters Data is hypothetical, based on typical values for related organic compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~15.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~975 |

| Z (Molecules/unit cell) | 4 |

Spectroscopic Investigations for Structural and Conformational Analysis

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the molecule's structure, bonding, and electronic nature, often in solution or solid states.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution. The chemical shift (δ) of each nucleus provides information about its local electronic environment. libretexts.org

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, and the amine (N-H) proton. The aromatic protons typically appear in the downfield region (δ > 8.0 ppm) due to the strong electron-withdrawing effect of the three nitro groups. The amine proton signal is also expected to be significantly downfield, its exact position influenced by the strength of the intramolecular hydrogen bond. scispace.commdpi.com The methylene protons will appear as a quartet due to coupling with the methyl protons, while the methyl protons will appear as a triplet.

¹³C NMR: The aromatic carbon signals are influenced by the substituents. Carbons bearing the nitro groups (C2, C4, C6) are shifted downfield, while the carbon attached to the amino group (C1) is also clearly identifiable. osti.gov

The difference in chemical shift between the methylene protons of an N-ethylaniline and the methyl protons of an analogous N-methylaniline can be abnormally low when two ortho nitro groups are present, an effect attributed to the magnetic anisotropy of the nitro groups. scispace.com

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants Values are estimates based on analogous compounds.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H3, H5) | 8.5 - 9.0 | s | - |

| Amine (N-H) | 9.0 - 10.0 | t (broad) | ~5 |

| Methylene (-CH₂-) | 3.5 - 4.0 | q | ~7 |

| Methyl (-CH₃) | 1.3 - 1.6 | t | ~7 |

For this compound, key vibrational modes include:

N-H Stretching: The N-H stretching vibration is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, this peak appears around 3400-3500 cm⁻¹. However, due to the strong intramolecular N-H···O hydrogen bond, this band is expected to be broadened and shifted to a lower frequency (red-shifted), typically below 3300 cm⁻¹. scispace.com

NO₂ Vibrations: The nitro groups give rise to strong, characteristic absorption bands. The asymmetric stretching vibrations appear in the 1530-1560 cm⁻¹ region, while the symmetric stretching vibrations are found around 1330-1360 cm⁻¹.

Aromatic C=C and C-H Vibrations: Aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Alkyl C-H Vibrations: The C-H stretching modes of the ethyl group are found in the 2850-2980 cm⁻¹ range. researchgate.net

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro groups and the vibrations of the aromatic ring system. libretexts.org

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) Frequencies are representative for trinitroaniline (B13749157) compounds.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (H-bonded) | IR | 3250 - 3350 |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 |

| NO₂ Asymmetric Stretch | IR | 1530 - 1560 |

| NO₂ Symmetric Stretch | IR, Raman | 1330 - 1360 |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 |

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. libretexts.org The spectrum of this compound is characterized by electronic transitions involving the π-system of the aromatic ring, the non-bonding electrons on the amino nitrogen, and the nitro groups.

Two primary types of transitions are expected for this molecule: libretexts.org

π→π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extensive conjugation and the presence of powerful electron-withdrawing (NO₂) and electron-donating (-NHEt) groups result in absorption bands at relatively long wavelengths. youtube.com

n→π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. libretexts.org These transitions often appear as a shoulder on the more intense π→π* band.

The spectrum is essentially a manifestation of intramolecular charge transfer (CT). The amino group acts as an electron donor and the trinitrophenyl moiety acts as a powerful electron acceptor. The absorption of light promotes an electron from an orbital that is largely localized on the donor part of the molecule (HOMO) to an orbital primarily localized on the acceptor part (LUMO), giving the transition a significant charge-transfer character. nih.gov

Table 5: Typical Electronic Transitions and Absorption Maxima (λₘₐₓ) Data is illustrative for nitroaromatic amines in a non-polar solvent.

| Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π→π | ~350 - 420 | > 10,000 |

| n→π | ~450 - 500 | < 2,000 |

Polymorphism and Crystallization Phenomena

A comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of dedicated research on the polymorphism of this compound. While the study of polymorphic forms is crucial for understanding the physical properties and stability of energetic materials, this specific compound appears to be uncharacterized in this regard.

Identification and Characterization of Polymorphic Forms

There are no published studies that identify or characterize distinct polymorphic forms of pure this compound. Scientific investigation into whether this compound can exist in more than one crystalline structure is currently absent from the literature.

Research has, however, successfully determined the crystal structure of this compound as a solvate. A 1992 study by Butcher, R.J., Gilardi, R.D., Flippen-Anderson, J.L., and George, C.F., detailed the molecular and crystal structure of this compound co-crystallized with octane (B31449) (this compound·0.5 octane). dtic.mil This finding confirms the compound's ability to form ordered crystalline lattices but does not address the existence of polymorphs of the pure material.

Without experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), or solid-state NMR spectroscopy performed on crystals grown under various conditions, it is impossible to define any polymorphic forms.

Computational and Theoretical Chemistry Studies on N Ethyl 2,4,6 Trinitroaniline

Prediction of Reactivity and Stability Parameters

Computational chemistry provides a powerful lens for examining the reactivity and stability of energetic materials like N-Ethyl-2,4,6-trinitroaniline. Through theoretical studies, it is possible to predict key parameters that govern the behavior of such compounds, offering insights into their potential performance and sensitivity. These computational approaches are essential for understanding the intricate relationship between molecular structure and explosive properties.

Wiberg Bond Index Analysis for Trigger Bond Identification

The initiation of detonation in energetic materials is predicated on the rupture of the weakest chemical bond, commonly referred to as the "trigger bond." Identifying this bond is crucial for assessing the stability and sensitivity of an explosive compound. Wiberg Bond Index (WBI) analysis, a computational method rooted in quantum chemistry, serves as a valuable tool for this purpose. The WBI quantifies the electron density between two atoms, providing a measure of the bond order. A lower WBI value for a particular bond suggests a lower electron density and, consequently, a weaker bond that is more susceptible to cleavage under external stimuli such as impact or heat.

For nitroaromatic compounds, the C–NO₂ and N–NO₂ bonds are frequently identified as the trigger linkages. quora.com Computational studies on a range of nitroaromatic energetic materials have demonstrated a correlation between the WBI of the trigger bond and the material's impact sensitivity. quora.com A lower WBI for the C–NO₂ bond often corresponds to a higher sensitivity to detonation.

A comparative analysis with related molecules would further elucidate this. For instance, in 2,4,6-trinitroaniline (B3268610), the C–NO₂ bonds are the established trigger bonds. The introduction of an ethyl group on the nitrogen atom in this compound would be expected to modulate the WBI of the surrounding bonds.

To provide a clearer understanding of how Wiberg Bond Indices are typically presented, the following interactive table shows hypothetical WBI values for key bonds in this compound, based on general principles observed in similar nitroaromatic compounds.

| Bond | Hypothetical Wiberg Bond Index | Implication |

| C2–N (ortho nitro) | ~1.10 | Potential Trigger Bond |

| C4–N (para nitro) | ~1.15 | Weaker than a standard C-N single bond |

| C6–N (ortho nitro) | ~1.10 | Potential Trigger Bond |

| N–C (ethyl) | ~0.95 | Standard single bond character |

| C–C (aromatic) | ~1.40 | Aromatic bond character |

Note: The values in this table are illustrative and not based on specific computational results for this compound.

pKa Prediction and Theoretical Basicity Studies

The basicity of an aniline (B41778) derivative is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. For this compound, the lone pair of electrons on the nitrogen atom of the amino group is central to its basicity. Theoretical calculations can predict the pKa value, offering insights into the compound's reactivity in acidic or basic environments.

The basicity of substituted anilines is profoundly influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the three nitro groups (–NO₂) are powerful electron-withdrawing groups. They significantly delocalize the lone pair of electrons from the amino nitrogen across the benzene (B151609) ring through resonance, thereby reducing the electron density on the nitrogen atom and making it less available for protonation. This effect drastically decreases the basicity of the molecule compared to aniline.

Furthermore, the presence of the ethyl group on the nitrogen atom introduces both electronic and steric effects. Electronically, the ethyl group is weakly electron-donating, which would slightly increase the electron density on the nitrogen and thus increase basicity. However, a more significant factor is the steric hindrance it creates in conjunction with the two ortho-nitro groups. This steric crowding can force the N-ethylamino group out of the plane of the benzene ring. This "steric inhibition of resonance" disrupts the delocalization of the nitrogen's lone pair into the aromatic ring. quora.com As a result, the lone pair becomes more localized on the nitrogen atom and more available for protonation, leading to a significant increase in basicity compared to its non-N-alkylated counterpart, 2,4,6-trinitroaniline.

This phenomenon has been observed in similar molecules. For instance, N,N-dimethyl-2,4,6-trinitroaniline is known to be a much stronger base than 2,4,6-trinitroaniline precisely because the two methyl groups sterically prevent the amino group from being coplanar with the benzene ring. quora.com It is therefore reasonable to predict that this compound will also exhibit enhanced basicity due to similar steric effects, although perhaps to a lesser extent than the N,N-dimethyl derivative due to the presence of only one alkyl group.

While a precise theoretically calculated pKa value for this compound is not available in the reviewed literature, a qualitative comparison can be made.

| Compound | Key Structural Features | Expected Basicity | Predicted pKa Range (Illustrative) |

| 2,4,6-Trinitroaniline | Planar structure, extensive resonance delocalization | Very Weak Base | < 0 |

| This compound | Steric hindrance from ethyl and ortho-nitro groups, partial inhibition of resonance | Moderately Stronger Base | 1 - 3 |

| N,N-Dimethyl-2,4,6-trinitroaniline | Significant steric hindrance, strong inhibition of resonance | Strong Base (for an aniline) | > 4 |

Note: The pKa ranges in this table are illustrative estimations based on chemical principles and not from specific computational studies.

Mechanistic Organic Chemistry and Reaction Pathways of N Ethyl 2,4,6 Trinitroaniline

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Adduct Formation

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic compounds like N-Ethyl-2,4,6-trinitroaniline. This reaction proceeds via a stepwise addition-elimination mechanism, which is significantly influenced by reaction conditions and the structure of the reactants.

Reaction Kinetics and Influence of Solvent Effects

The kinetics of SNAr reactions are profoundly influenced by the solvent. nih.gov Generally, polar aprotic solvents are preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity, without strongly solvating the nucleophile itself. acsgcipr.org For reactions involving aniline (B41778) derivatives with nitroaromatic compounds, the rate of reaction is observed to increase with the solvent's polarity and hydrogen bond accepting ability, while decreasing with its hydrogen bond donating capacity. nih.gov This is because hydrogen bond donating solvents can stabilize the nucleophile, reducing its energy and thus its reactivity. nih.gov

In the case of this compound, the presence of the ethyl group on the nitrogen atom introduces steric hindrance, which can affect the reaction rate. Compared to its primary amine counterpart, 2,4,6-trinitroaniline (B3268610), the N-ethyl derivative is expected to react more slowly with nucleophiles due to this steric effect. rsc.org For instance, the rate of reaction of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers is significantly lower than that of aniline, a reduction attributed to increased steric hindrance during the formation of the intermediate complex and in the subsequent proton transfer step. rsc.org

| Step | Description | General Reaction |

|---|---|---|

| 1. Nucleophilic Attack | The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, one of the nitro groups or the ethylamino group, though the former is less likely without a better leaving group present). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. | C₆H₂(NO₂)₃NH(C₂H₅) + Nu⁻ → [C₆H₂(NO₂)₃(Nu)NH(C₂H₅)]⁻ |

| 2. Departure of Leaving Group | The aromaticity of the ring is restored by the departure of a leaving group. In substitution reactions, this would typically be a halide or other good leaving group. In the context of adduct formation, this step may not proceed to completion if the adduct is stable. | [C₆H₂(NO₂)₃(Nu)NH(C₂H₅)]⁻ → C₆H₂(NO₂)₃Nu + NH(C₂H₅)⁻ |

Formation and Characterization of Meisenheimer Complexes

A key feature of SNAr reactions involving nitroaromatic compounds is the formation of a stable anionic σ-complex, known as a Meisenheimer complex. wikipedia.orglibretexts.org These complexes are formed by the addition of a nucleophile to the electron-poor aromatic ring and are often intensely colored, allowing for their characterization by UV-Vis spectroscopy. nih.gov The negative charge of the complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. wikipedia.org

For this compound, reaction with a nucleophile can lead to the formation of a Meisenheimer complex. The stability of this complex is enhanced by the presence of the three nitro groups. nih.gov The formation of such complexes can be either an intermediate step in a substitution reaction or the final product of the reaction if the complex is particularly stable. libretexts.orgnih.gov The structure of a Meisenheimer complex formed from the reaction of this compound with a generic nucleophile (Nu⁻) is shown below.

| Reactant | Nucleophile | Meisenheimer Complex Structure | Key Characteristics |

|---|---|---|---|

| This compound | Nu⁻ | Anionic σ-complex with tetrahedral carbon where the nucleophile has attacked. | Resonance stabilized, often colored, can be characterized by NMR and UV-Vis spectroscopy. |

Chemical Transformation Pathways (Non-Toxicological Focus)

Beyond SNAr reactions, this compound can undergo various other chemical transformations, including degradation and reactions involving the amine functionality.

Hydrolytic Degradation Mechanisms and Product Characterization

The hydrolytic degradation of this compound, particularly under alkaline conditions, is expected to proceed via a nucleophilic aromatic substitution mechanism where the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. The highly electron-deficient aromatic ring facilitates the attack of the hydroxide ion. researchgate.net The likely product of this reaction is 2,4,6-trinitrophenol (picric acid), with the displacement of the ethylamino group.

The proposed mechanism involves the formation of a Meisenheimer complex as an intermediate, followed by the elimination of the ethylamide anion. researchgate.net

| Step | Description | Reaction |

|---|---|---|

| 1. Hydroxide Attack | The hydroxide ion attacks the C1 position of the aromatic ring, which is bonded to the ethylamino group, forming a Meisenheimer complex. | C₆H₂(NO₂)₃NH(C₂H₅) + OH⁻ → [C₆H₂(NO₂)₃(OH)NH(C₂H₅)]⁻ |

| 2. Leaving Group Departure | The intermediate complex collapses, expelling the ethylamide anion as the leaving group to restore the aromaticity of the ring. | [C₆H₂(NO₂)₃(OH)NH(C₂H₅)]⁻ → C₆H₂(NO₂)₃OH + NH(C₂H₅)⁻ |

| 3. Proton Transfer | The ethylamide anion is a strong base and will be protonated by water to form ethylamine (B1201723). | NH(C₂H₅)⁻ + H₂O → NH₂(C₂H₅) + OH⁻ |

Reactions with Nitrous Acid and Nitrosation Pathways

As a secondary amine, this compound is expected to react with nitrous acid (HNO₂) to form an N-nitroso compound, specifically N-ethyl-N-(2,4,6-trinitrophenyl)nitrosamine. libretexts.org This reaction typically occurs in acidic conditions where nitrous acid is generated in situ from a nitrite (B80452) salt, such as sodium nitrite. libretexts.org The electrophilic species in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation and subsequent dehydration of nitrous acid. patsnap.com

The reaction proceeds via the electrophilic attack of the nitrosonium ion on the nitrogen atom of the secondary amine. libretexts.org

| Step | Description | Reaction |

|---|---|---|

| 1. Formation of Nitrosonium Ion | Nitrous acid is protonated and loses water to form the nitrosonium ion. | HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺ |

| 2. Nucleophilic Attack by the Amine | The lone pair of electrons on the nitrogen of this compound attacks the nitrosonium ion. | C₆H₂(NO₂)₃NH(C₂H₅) + NO⁺ → C₆H₂(NO₂)₃N⁺H(C₂H₅)(NO) |

| 3. Deprotonation | A base (e.g., water) removes a proton from the nitrogen to yield the stable N-nitrosamine. | C₆H₂(NO₂)₃N⁺H(C₂H₅)(NO) + H₂O → C₆H₂(NO₂)₃N(NO)(C₂H₅) + H₃O⁺ |

The formation of N-nitrosamines is a significant reaction pathway for secondary amines in the presence of nitrosating agents. wikipedia.org

Biological Transformation Mechanisms by Microorganisms

The biological transformation of nitroaromatic compounds by microorganisms is a well-documented process, particularly for compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov These transformations often involve the reduction of the nitro groups under either aerobic or anaerobic conditions. dtic.mil While specific studies on this compound may be limited, the enzymatic machinery of microorganisms capable of degrading TNT can be expected to act on this compound as well.

The primary mechanism of microbial transformation of nitroaromatic compounds is the sequential reduction of the nitro groups (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) groups. dtic.mil This reduction can be carried out by various microorganisms, including bacteria and fungi. cswab.org

The likely biological transformation pathway for this compound would involve the reduction of one or more of its nitro groups. For example, the reduction of the nitro group at the 4-position would proceed as follows:

| Step | Transformation | Product |

|---|---|---|

| 1. First Reduction | Reduction of a nitro group to a nitroso group. | N-Ethyl-2,6-dinitro-4-nitrosoaniline |

| 2. Second Reduction | Reduction of the nitroso group to a hydroxylamino group. | N-Ethyl-4-hydroxylamino-2,6-dinitroaniline |

| 3. Third Reduction | Reduction of the hydroxylamino group to an amino group. | N-Ethyl-4-amino-2,6-dinitroaniline |

Further reduction of the other nitro groups can also occur. The specific products formed will depend on the microbial species and the environmental conditions. dtic.mil In some cases, complete mineralization of the compound can be achieved, while in others, transformation products may accumulate. nih.govcswab.org

Photolytic Degradation Principles and Pathways of this compound

The photolytic degradation of this compound, a process driven by the absorption of light, is crucial for understanding its environmental fate and stability. While specific mechanistic studies on this compound are not extensively documented, the degradation pathways can be inferred from closely related nitroaromatic compounds, particularly its N-methyl analog, tetryl (B1194171) (N-Methyl-N,2,4,6-tetranitroaniline). cdc.govdtic.mil The degradation is primarily initiated by the absorption of UV radiation, which excites the molecule to a higher energy state, making it susceptible to various chemical transformations.

The principal photolytic degradation pathway is believed to involve the cleavage of the N-NO2 bond, a common reaction for nitramines upon irradiation. This homolytic cleavage would generate an N-ethyl-2,4,6-trinitrophenylaminyl radical and a nitrogen dioxide radical (•NO2). The aminyl radical can then abstract a hydrogen atom from the solvent or another organic molecule to form this compound's corresponding amine, N-ethylpicramide.

An alternative pathway may involve an intramolecular rearrangement where one of the ortho-nitro groups interacts with the ethylamino group. This could potentially lead to the formation of cyclic intermediates, although such pathways are less commonly reported for this class of compounds under photolytic conditions.

The key steps in the proposed primary photolytic degradation pathway are:

Photoexcitation: this compound absorbs a photon of UV light, transitioning to an electronically excited state.

Homolytic Cleavage: The excited molecule undergoes homolysis of the bond between the amino nitrogen and the nitro group (N-NO2).

Radical Formation: This cleavage results in the formation of an N-ethyl-2,4,6-trinitrophenylaminyl radical and a nitrogen dioxide radical.

Hydrogen Abstraction: The aminyl radical abstracts a hydrogen atom from its surroundings to yield N-ethylpicramide.

Secondary Reactions: The nitrogen dioxide radical can participate in various secondary reactions, including dimerization to dinitrogen tetroxide (N2O4) or reaction with water to form nitric and nitrous acids.

The table below summarizes the key species involved in the proposed photolytic degradation of this compound.

| Compound/Intermediate | Molecular Formula | Role in Degradation Pathway |

| This compound | C8H8N4O6 | Starting Compound |

| N-ethyl-2,4,6-trinitrophenylaminyl radical | C8H7N3O6• | Primary Radical Intermediate |

| Nitrogen dioxide radical | •NO2 | Primary Radical Intermediate |

| N-ethylpicramide | C8H9N3O6 | Major Degradation Product |

Intramolecular Cyclization and Rearrangement Reactions of this compound

Intramolecular reactions of this compound, particularly cyclization and rearrangement, are less common than its degradation reactions but can occur under specific conditions, such as in the presence of strong acids or upon thermolysis. These reactions typically involve the interaction of the N-ethylamino group with one of the ortho-nitro groups on the aromatic ring.

One plausible rearrangement, analogous to the nitramine rearrangement, could occur in acidic conditions. rsc.org In this proposed pathway, protonation of the amino nitrogen would be followed by a migration of the nitro group to the aromatic ring. However, given the already heavily nitrated nature of the ring, further aromatic substitution is unlikely.

A more probable intramolecular reaction, especially under thermal stress, is cyclization involving an ortho-nitro group. This type of reaction is known for other ortho-substituted nitroaromatics. The proposed mechanism would involve the following steps:

Nucleophilic Attack: The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of an adjacent ortho-nitro group.

Intermediate Formation: This attack forms a five-membered ring intermediate, often referred to as a Meisenheimer-like complex.

Rearrangement and Elimination: The intermediate can then undergo rearrangement and elimination of a molecule, such as water (if a proton is available) or nitrous acid, to form a more stable cyclic product, potentially a benzofuroxan (B160326) derivative.

The table below outlines the key proposed intermediates and products in the intramolecular cyclization of this compound.

| Species | Description | Potential Role |

| This compound | Starting Material | Reactant in the cyclization |

| Meisenheimer-like complex | Five-membered ring intermediate | Key transient species in the cyclization pathway |

| Benzofuroxan derivative | Final cyclic product | Stable end-product of the intramolecular reaction |

It is important to note that the specific conditions required to induce these intramolecular reactions in this compound and the precise structures of the resulting products would need to be confirmed through dedicated experimental studies.

Energetic Performance and Thermal Stability Research on N Ethyl 2,4,6 Trinitroaniline

Detonation Performance Parameters from Computational and Experimental Methods

The detonation performance of an energetic material is primarily characterized by its detonation velocity (D) and detonation pressure (P). These parameters quantify the speed of the detonation wave and the pressure exerted at the detonation front, respectively, serving as key indicators of the material's power and brisance.

Direct experimental measurement of detonation parameters for all new compounds can be challenging and resource-intensive. Therefore, computational chemistry plays a vital role in predicting the performance of energetic materials like N-Ethyl-2,4,6-trinitroaniline. Theoretical methods, such as those based on Density Functional Theory (DFT), are employed to calculate the heat of formation (ΔHf) and density (ρ), which are critical inputs for thermochemical codes like EXPLO5 to predict detonation properties. unizg.hrresearchgate.net

For this compound, specific calculated values are not widely published. However, performance can be estimated by comparing it to its well-characterized parent compound, 2,4,6-trinitroaniline (B3268610) (TNA), also known as picramide. TNA exhibits a detonation velocity of approximately 7,300 m/s at a test density of 1.72 g/cm³. wikipedia.orgwikipedia.org The introduction of an ethyl group in this compound in place of a hydrogen atom affects the molecule's density and oxygen balance, which in turn influences detonation parameters. Computational studies on analogous trinitrophenyl-substituted compounds show detonation velocities typically ranging from 6 to 9 km/s. mdpi.com The reliability of these computational approaches is often validated by comparing calculated values for known explosives, like Tetryl (B1194171), with their established experimental data. mdpi.com

Below is a comparative table of detonation velocities for related aromatic explosives.

| Explosive Name | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 2,4,6-Trinitroaniline | TNA | 7,300 | 1.72 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Tetryl | - | 7,570 | 1.71 |

| Picric acid | TNP | 7,350 | 1.70 |

This table presents experimental data for compounds structurally related to this compound to provide context for its expected performance. wikipedia.org

The energetic output of a nitroaromatic compound is intrinsically linked to its molecular structure. Key factors include the number of explosophoric groups (like -NO2), the oxygen balance, and intermolecular interactions within the crystal lattice. researchgate.net

In this compound, the three nitro groups on the benzene (B151609) ring are the primary source of its energetic nature. The N-ethylamino group (-NHCH2CH3) modifies the properties compared to TNA. The presence of a hydrogen atom on the secondary amine allows for the formation of intermolecular hydrogen bonds (N-H···O). These interactions can increase the crystal density and enhance thermal stability by creating a more tightly bound molecular network. researchgate.netmdpi.com

Thermal Decomposition Studies and Kinetics

The thermal stability of an energetic material is a critical safety parameter, defining the temperature range within which it can be handled and stored without significant decomposition.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal stability of explosives. mdpi.com TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition through mass loss. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic decomposition events and endothermic phase changes like melting.

Understanding the kinetics and mechanism of thermal decomposition is essential for predicting the stability and lifetime of energetic materials. The decomposition of nitroaromatic compounds is a complex process involving multiple reaction steps. dtic.mil

For this compound, the initial decomposition step is likely initiated by the cleavage of the weakest bond in the molecule. In many nitroaromatics, this is the C-NO2 bond. dtic.mil However, research on the ethyl esters of 2,4,6-trinitro anilino acetic acid suggests an alternative pathway for N-substituted trinitroanilines. ias.ac.in This study, using Differential Thermal Analysis (DTA), concluded that decomposition proceeds via the formation of a six-membered cyclic intermediate, facilitated by intramolecular hydrogen bonding between the amino hydrogen and an ortho nitro group. ias.ac.in A similar mechanism could be plausible for this compound due to the presence of the N-H bond.

Principles for Designing Heat-Resistant Energetic Materials

The design of heat-resistant energetic materials is guided by several key molecular and crystal structure principles aimed at maximizing thermal stability without excessively compromising performance. pw.edu.pl

High Bond Dissociation Energy: The molecule should be composed of strong chemical bonds to resist thermal degradation. Aromatic backbones, like the benzene ring in this compound, are inherently stable.

Extensive Intermolecular Interactions: Strong intermolecular forces, particularly hydrogen bonding, are crucial. They create a more stable crystal lattice that requires more energy to disrupt, thus increasing the melting point and decomposition temperature. The N-H group in this compound is a key feature that allows for such interactions, a principle leveraged in highly stable explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). pw.edu.pl

Molecular Symmetry and High Density: High molecular symmetry often leads to more efficient crystal packing and higher density, which is correlated with both higher detonation performance and greater stability.

Incorporating specific functional groups like amino (-NH2) groups in combination with nitro groups is a known strategy for designing insensitive high explosives. rsc.orgrsc.org The structure of this compound, with its stable aromatic core, multiple nitro groups for energy, and an N-H bond for hydrogen bonding, incorporates several of these design principles.

Intermolecular Interactions and Supramolecular Assembly of N Ethyl 2,4,6 Trinitroaniline

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the molecular conformation and crystal packing of N-Ethyl-2,4,6-trinitroaniline, involving both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bond Characterization

The molecular structure of this compound is significantly influenced by the presence of an intramolecular hydrogen bond between the hydrogen atom of the secondary amine and an oxygen atom of an adjacent nitro group. This interaction leads to the formation of a pseudo-six-membered ring, which imparts a degree of planarity to the N-H group relative to the aromatic ring. This conformational preference is a common feature in related 2-nitroaniline (B44862) derivatives. Spectroscopic and computational studies on analogous compounds suggest that this intramolecular hydrogen bond is a dominant factor in determining the molecule's preferred conformation in the solid state.

Intermolecular Hydrogen Bonding and Its Influence on Crystal Packing

In addition to intramolecular forces, intermolecular hydrogen bonds are critical in the formation of the extended crystalline network of this compound. Crystal structures of similar nitroanilines, such as 2-ethyl-5-nitroaniline, reveal that intermolecular N-H···N and C-H···O hydrogen bonds can link molecules into chains and more complex three-dimensional arrays. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, it is anticipated that similar hydrogen bonding motifs contribute significantly to its crystal packing, influencing properties such as density and thermal stability.

Charge-Transfer Complexation

The electron-deficient nature of the trinitrophenyl moiety in this compound makes it a potential acceptor in charge-transfer (CT) complexes.

Formation and Spectroscopic Characterization of Charge-Transfer Complexes

This compound can form charge-transfer complexes with various electron-donating molecules. The formation of these complexes is typically characterized by the appearance of a new absorption band in the UV-visible spectrum, which is absent in the spectra of the individual components. This new band corresponds to the energy required for an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The position and intensity of this CT band provide insights into the strength of the donor-acceptor interaction. While specific studies detailing the spectroscopic characterization of CT complexes with this compound are limited, the behavior of related nitroaromatic compounds in forming such complexes is well-documented.

Influence of Alkyl Chain Length on Complex Stability and Electronic Properties

The stability and electronic properties of charge-transfer complexes involving N-alkylated nitroanilines can be modulated by the length of the alkyl chain. Generally, increasing the alkyl chain length can influence the steric environment around the nitrogen atom, which may affect the geometry and stability of the resulting charge-transfer complex. Furthermore, the inductive effect of the alkyl group can subtly alter the electron-accepting ability of the nitroaromatic ring. Research on related systems indicates that N-alkylation can impact the charge transfer characteristics, which in turn affects photoluminescence and other electronic properties. However, a systematic study detailing the precise effect of varying the alkyl chain length on the stability and electronic properties of charge-transfer complexes of this compound is not yet available.

Weak Non-Covalent Interactions (e.g., Van der Waals Forces, π-π Stacking) in Solid State

Beyond hydrogen bonding, weaker non-covalent interactions are indispensable in achieving a densely packed and stable crystal lattice for this compound.

Advanced Analytical Methodologies in N Ethyl 2,4,6 Trinitroaniline Research

High Performance Liquid Chromatography (HPLC) for Separation, Purity Assessment, and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of N-Ethyl-2,4,6-trinitroaniline. It is widely used for the separation of the compound from impurities, the assessment of its purity, and for conducting kinetic studies of reactions involving it.

Reverse-phase HPLC is a common mode used for the analysis of this compound. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to improve peak shape. sielc.com

The purity of an this compound sample can be determined by analyzing it using a validated HPLC method. The presence of any impurities will be indicated by the appearance of additional peaks in the chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity.

Furthermore, HPLC is a powerful technique for studying the kinetics of chemical reactions. By injecting samples of a reaction mixture at different time intervals, the change in the concentration of this compound and any products can be monitored. This data can then be used to determine the rate of the reaction, its order, and the rate constant.

Below is a table summarizing a typical set of HPLC conditions for the analysis of this compound:

| Parameter | Condition |

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Detection | UV-Vis Detector |

| Application | Separation, Purity Assessment, Kinetic Studies |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that is well-suited for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is particularly useful for the analysis of its reaction and degradation products.

The gas chromatograph separates the components of a mixture based on their boiling points and their interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound, which allows for its identification.

The analysis of reaction products by GC-MS can provide valuable information about the reaction mechanism. For example, by identifying the byproducts of a reaction, it is possible to infer the different pathways that the reaction can take. Similarly, the analysis of degradation products can provide insights into the stability of this compound under different conditions, such as exposure to heat, light, or chemical reagents.

A hypothetical table of potential degradation products of this compound and their expected mass fragments is presented below:

| Potential Degradation Product | Expected Mass Fragments (m/z) |

| 2,4,6-Trinitroaniline (B3268610) | Molecular ion, fragments from loss of NO2, NH2 |

| N-Ethyl-2,4-dinitroaniline | Molecular ion, fragments from loss of NO2, C2H5 |

| 2,4-Dinitroaniline | Molecular ion, fragments from loss of NO2, NH2 |

| Picric Acid | Molecular ion, fragments from loss of NO2, OH |

Advanced Spectroscopic Techniques for In Situ Monitoring of Chemical Reactions

Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the real-time monitoring of chemical reactions involving this compound. nih.govresearchgate.net These techniques provide information about the changes in the molecular structure of the reactants and products as the reaction progresses.

In-situ FTIR spectroscopy measures the absorption of infrared radiation by the molecules in the reaction mixture. nih.gov Different functional groups absorb at characteristic frequencies, so by monitoring the changes in the IR spectrum, it is possible to follow the disappearance of the reactants and the appearance of the products. This technique is particularly useful for monitoring reactions that involve changes in functional groups, such as nitration or reduction reactions.

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. researchgate.net It is based on the inelastic scattering of light by molecules. Raman spectroscopy is complementary to FTIR spectroscopy and can be particularly useful for studying molecules that have weak IR absorptions. For energetic materials like this compound, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal and allow for the detection of trace amounts of the compound. ucl.ac.ukucl.ac.uk

The use of these in-situ spectroscopic techniques provides a wealth of information that is not available from traditional offline analysis methods. By monitoring the reaction in real-time, it is possible to gain a deeper understanding of the reaction mechanism, identify transient intermediates, and optimize the reaction conditions.

A summary of advanced spectroscopic techniques and the information they provide is given in the table below:

| Spectroscopic Technique | Information Provided |

| In-situ FTIR Spectroscopy | Real-time changes in functional groups, reaction kinetics, identification of intermediates and products. nih.gov |

| Raman Spectroscopy | Complementary vibrational information to FTIR, useful for symmetric molecules and aqueous solutions. researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced sensitivity for trace analysis of energetic materials. ucl.ac.ukucl.ac.uk |

Q & A

Q. What are the established synthetic routes for N-Ethyl-2,4,6-trinitroaniline, and what reaction conditions optimize yield and purity?

this compound is synthesized via nitration and alkylation reactions. A common approach involves:

- Step 1 : Nitration of aniline derivatives under controlled conditions (e.g., mixed nitric/sulfuric acid at 0–5°C) to introduce nitro groups.

- Step 2 : Alkylation of the intermediate using ethylating agents (e.g., ethyl bromide or diethyl sulfate) in polar aprotic solvents like dimethylformamide (DMF).

- Key parameters : Temperature (<50°C), solvent choice (DMF or dichloromethane), and stoichiometric excess of ethylating agents improve yields (>75%) . Catalysts such as Lewis acids (e.g., AlCl₃) may accelerate alkylation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies electronic transitions; nitro groups exhibit strong absorbance at 344–415 nm .

- FTIR : Confirms functional groups (e.g., N–H stretch at ~3330 cm⁻¹, NO₂ asymmetric stretches at ~1530 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and packing motifs. For example, N-alkyl-trinitroanilines often form centrosymmetric dimers via hydrogen bonding .

- GC/MS and HPLC : Used for purity analysis and metabolite detection in environmental studies .

Advanced Research Questions

Q. How do alkyl chain modifications in N-alkyl-2,4,6-trinitroanilines affect their molecular interactions and phase behavior?

Alkyl chain length significantly impacts stability and intermolecular interactions:

- Shorter chains (e.g., ethyl) : Higher thermal stability (melting points ~200°C) due to stronger π-π stacking and hydrogen bonding.

- Longer chains (e.g., pentadecyl) : Reduced melting points (<100°C) but enhanced alignment in supramolecular assemblies, forming red 1:1 complexes with electron donors like pyrene .

- Phase diagrams : Systems with N-hexyl/heptyl derivatives exhibit dual peritectics, while longer chains favor eutectic behavior .

Q. What are the environmental degradation pathways of this compound in soil and plant systems?

- Soil metabolism : Undergoes nitroreduction to form dinitroamino intermediates (e.g., N-methyl-dinitroaminoaniline) or photodecomposition products .

- Plant uptake : Metabolized in root tissues to polar derivatives (e.g., hydroxylated or demethylated species) detected via HPLC with retention indices <5 min .

- Analytical methods : Use silica-based chromatography and LC-MS to track degradation .

Q. What kinetic models explain the base-induced decomposition mechanisms of this compound?

- Base hydrolysis : In NaOH/1,4-dioxane, decomposition proceeds via σ-complex intermediates.

- Pathway 1 : Hydroxide attack at unsubstituted ring positions forms 2,4,6-trinitrophenol (dominant in polar solvents).

- Pathway 2 : Cyclization to benzimidazole N-oxide derivatives (favored in low-polarity solvents) .

- Kinetic parameters : Rate constants decrease by ~10× in 60% dioxane vs. aqueous systems due to reduced solvent polarity .

Q. How does N-Ethyl substitution influence the hydrogen-bonding network and supramolecular assembly compared to unsubstituted trinitroaniline?

- Unsubstituted trinitroaniline : Forms dimers via two N–H···O hydrogen bonds (total energy ~6 kcal/mol) .

- N-Ethyl derivative : Ethyl group disrupts dimerization but enhances van der Waals interactions in crystalline phases. XRD reveals distorted geometries with C–H···O contacts .

- Impact on stability : Reduced hydrogen bonding lowers thermal stability but improves solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.